Tenovin-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

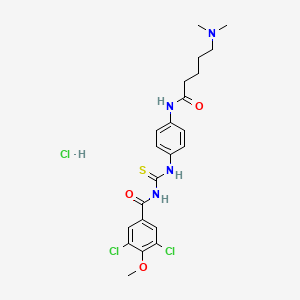

Tenovin-D3 is a small-molecule inhibitor that specifically targets sirtuin SirT2, a member of the sirtuin family of NAD±dependent deacetylases. Unlike its analogue tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels or transcription factor activity . It is known to promote the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner .

化学反应分析

Tenovin-D3 undergoes various chemical reactions, primarily involving its interaction with sirtuin SirT2. It increases the levels of acetylated-K40 α-tubulin, a marker for SirT2 inhibition . The compound does not significantly affect SirT1 deacetylase activity and is poor at increasing p53 levels . The major product formed from these reactions is the acetylated form of α-tubulin .

科学研究应用

Tenovin-D3 has several scientific research applications, particularly in the fields of cancer research and cell cycle regulation. It has been shown to increase the expression of p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, which is shared with class I/II histone deacetylase inhibitors currently used in clinical settings . This suggests that SirT2 inhibition and class I/II histone deacetylase inhibitors have similar effects on cell-cycle progression . Additionally, this compound is used to study the role of sirtuins in various cellular processes, including gene expression regulation and metabolic state linkage .

作用机制

Tenovin-D3 exerts its effects by preferentially inhibiting sirtuin SirT2. This inhibition leads to an increase in the levels of acetylated-K40 α-tubulin, which is a marker for SirT2 inhibition . Unlike tenovin-6, this compound does not significantly affect SirT1 deacetylase activity and does not increase p53 levels or transcription factor activity . The compound promotes the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, contributing to its effects on cell-cycle progression .

相似化合物的比较

Tenovin-D3 is an analogue of tenovin-6, which inhibits both SirT1 and SirT2 . Unlike tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels . Other similar compounds include various sirtuin inhibitors and activators, which target different members of the sirtuin family (SIRT1–7) and exert regulatory effects on critical biological processes such as gene silencing, DNA repair, and chromosomal stability . The most potent analogue of tenovin-1 and tenovin-6 is this compound, with IC50 values of 22 μM for SirT2 and >90 μM for SirT1 .

属性

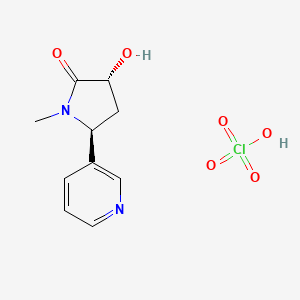

分子式 |

C22H27Cl3N4O3S |

|---|---|

分子量 |

533.9 g/mol |

IUPAC 名称 |

3,5-dichloro-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H |

InChI 键 |

FVSPWQVQKHLXPA-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)

![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)

![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)

![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)